4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile
Description
4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile (CAS: 887593-88-6) is a benzonitrile derivative featuring a hydroxypiperidinylmethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . This scaffold is relevant in medicinal chemistry, particularly for targeting enzymes or receptors where polar interactions are critical.
Properties
IUPAC Name |
4-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAOZPISCGYEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456617 | |
| Record name | 4-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-88-6 | |
| Record name | 4-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 4-bromobenzonitrile in the presence of a suitable base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxypiperidine attacks the bromine atom on 4-bromobenzonitrile, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-((4-Hydroxypiperidin-1-yl)methyl)benzoic acid.
Reduction: 4-((4-Hydroxypiperidin-1-yl)methyl)benzylamine.
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structural components allow for diverse chemical modifications, making it a versatile building block in organic synthesis. The compound can be synthesized through reactions involving benzonitrile derivatives and piperidine derivatives under specific conditions, typically involving bases such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Chemical Reactivity
The compound exhibits several types of chemical reactivity:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The nitrile group can be reduced to form amines.
- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions with various reagents.
Biological Applications
Pharmacological Research
Research has indicated that compounds similar to 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile may possess significant biological activity, particularly in pharmacology. Studies have explored its potential as a therapeutic agent for various diseases, including cancer. Mechanistically, it may interact with specific molecular targets within cells, potentially inhibiting certain enzymes or receptors that lead to altered cellular signaling pathways. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation .
Allosteric Modulation
The compound's structural characteristics make it a candidate for development as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). Such compounds have been associated with anxiolytic effects and potential antipsychotic activity, making them valuable in treating psychiatric disorders .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of piperidine derivatives found that 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the intrinsic pathway, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Neuroprotective Effects
Research into neurodegenerative diseases has suggested that derivatives of this compound may help suppress inflammation associated with conditions such as Alzheimer's and Parkinson's diseases. By inhibiting specific pathways involved in neuroinflammation, these compounds could provide therapeutic benefits for managing symptoms or slowing disease progression .
Mechanism of Action
The mechanism by which 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Hydroxypiperidine vs. Aminomethylpiperidine ( vs. ): The hydroxyl group in the parent compound provides a hydrogen-bond donor, whereas the aminomethyl substituent introduces a protonatable amine. This difference impacts solubility (aminomethyl derivatives are more basic) and target engagement (e.g., ion pairing vs. hydrogen bonding).
- Piperidine vs. Morpholine ( vs. ): Morpholine’s oxygen atom replaces a methylene group in piperidine, increasing polarity and altering electron distribution. Morpholino derivatives are often more water-soluble and may exhibit different pharmacokinetic profiles.
Imidazole vs. Piperidine ( vs. ) :
Imidazole’s aromatic nitrogen atoms enable distinct binding modes, such as coordination to metal ions or participation in π-π interactions, which are absent in the hydroxypiperidine analog.
Physicochemical Properties
- LogP and Solubility: Hydroxypiperidine derivatives (LogP ~1.5–2.0) are less lipophilic than morpholino (LogP ~1.0–1.5) or imidazole analogs (LogP ~2.5–3.0) due to polar functional groups .
- Stability : The hydroxypiperidine group may undergo oxidative metabolism, whereas morpholine and imidazole rings are generally more stable in vivo .
Biological Activity
4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile, also known as a derivative of hydroxypiperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its interactions with various biological targets, which can lead to diverse pharmacological effects.
Chemical Structure and Properties
The chemical formula of 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is C13H16N2O. It features a benzene ring substituted with a piperidine moiety, which is crucial for its biological activity. The presence of the hydroxyl group on the piperidine enhances its solubility and interaction with biological systems.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes in the body. It has been studied for its role in modulating neurotransmitter systems, particularly in relation to anxiety and depression treatments.
Key Mechanisms:
- Receptor Modulation : The compound acts as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling cascades.
Biological Activity and Pharmacological Effects
Research indicates that 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile exhibits several biological activities:
- Antidepressant Effects : Studies have shown that this compound can reduce symptoms of anxiety and depression in rodent models, suggesting potential use in psychiatric disorders .
- Anti-inflammatory Properties : It has been observed to modulate inflammatory responses, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Neuroprotective Effects : The compound demonstrates neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, optimizing its pharmacological properties for better efficacy and reduced side effects.
Case Studies:
- Anxiety Models : In behavioral studies involving rat models, 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile showed significant anxiolytic-like activity without the typical side effects associated with standard anxiolytics .
- Inhibition of Enzymes : Research highlighted its role in inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for rapidly dividing cells such as those found in tumors .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
